TG4-155

Vue d'ensemble

Description

TG4-155 est un antagoniste puissant et sélectif du sous-type de récepteur de la prostaglandine E2 EP2. Ce composé est perméable au cerveau et a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines du cancer, de l'inflammation et de la neuroprotection .

Applications De Recherche Scientifique

TG4-155 has a wide range of scientific research applications:

Cancer Research: It has been shown to significantly suppress prostaglandin E2-induced cancer cell proliferation in human prostate cancer cell lines.

Neuroprotection: This compound reduces neuronal injury in the hippocampus when administered in mice after pilocarpine-induced status epilepticus.

General Research: This compound is used in various cell viability assays and in vivo studies to explore its effects on different biological pathways

Mécanisme D'action

Target of Action

TG4-155 primarily targets the prostaglandin E2 receptor (PGE2) subtype EP2 . The EP2 receptor is a crucial mediator of many physiological and pathological events .

Mode of Action

This compound acts as an antagonist to the EP2 receptor . It displays at least 500-fold selectivity for the human EP2 receptor over other receptors such as BLT1, EP1, EP3, and FP receptors . This high selectivity ensures that this compound specifically inhibits the action of the EP2 receptor, thereby modulating the effects of prostaglandin E2 .

Biochemical Pathways

The EP2 receptor is part of the prostaglandin signaling pathway . Prostaglandins are bioactive signaling molecules derived from the oxidation of arachidonic acid . They play a wide range of roles, from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, which is crucial for its role in modulating neurological processes .

Result of Action

The antagonistic action of this compound on the EP2 receptor can lead to a reduction in inflammation and neurotoxicity . By blocking the EP2 receptor, this compound can mitigate the inflammatory consequences of EP2 activation .

Méthodes De Préparation

TG4-155 peut être synthétisé par une série de réactions chimiques impliquant une alkylation et une amidation. La voie de synthèse commence généralement par le 2-méthyl-1H-indole et le chlorhydrate de 2-chloroéthylamine, qui sont condensés en présence d'hydroxyde de sodium. Ceci est suivi par une réaction d'amidation facilitée par le CDI avec l'acide 3,4,5-triméthoxyphénylacrylique

Analyse Des Réactions Chimiques

TG4-155 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau de l'azote de l'indole ou de l'azote de l'amide. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le diméthylsulfoxyde et des catalyseurs tels que le palladium sur carbone. .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Recherche sur le cancer : Il a été démontré qu'il supprimait considérablement la prolifération des cellules cancéreuses induite par la prostaglandine E2 dans les lignées de cellules de cancer de la prostate humaine.

Neuroprotection : This compound réduit les lésions neuronales dans l'hippocampe lorsqu'il est administré chez la souris après un état de mal épileptique induit par la pilocarpine.

Recherche générale : This compound est utilisé dans divers tests de viabilité cellulaire et dans des études in vivo pour explorer ses effets sur différentes voies biologiques

Mécanisme d'action

This compound exerce ses effets en antagonisant le sous-type de récepteur de la prostaglandine E2 EP2. Ce récepteur est un récepteur couplé aux protéines G impliqué dans divers processus physiologiques et pathologiques, notamment l'inflammation, la perception de la douleur et la progression du cancer. En bloquant EP2, this compound inhibe les voies de signalisation en aval médiées par l'adénosine monophosphate cyclique (AMPc) et la protéine kinase A (PKA), ce qui entraîne une réduction de l'inflammation et une neuroprotection .

Comparaison Avec Des Composés Similaires

TG4-155 est unique en raison de sa forte sélectivité pour le récepteur EP2 par rapport aux autres récepteurs des prostaglandines tels que EP1, EP3, EP4 et DP1. Des composés similaires comprennent :

This compound se démarque par sa perméabilité cérébrale et sa forte sélectivité, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

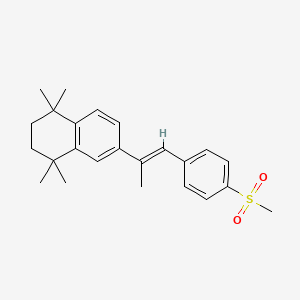

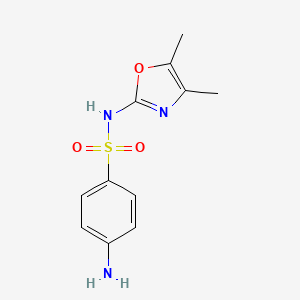

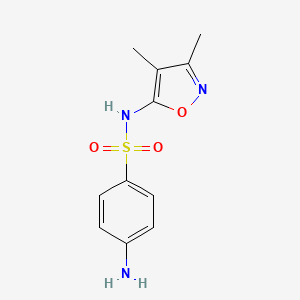

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?

A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as this compound, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, this compound inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].

Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?

A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using this compound demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].

Q3: How does this compound impact microglial activation and inflammatory responses?

A3: this compound demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, this compound effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that this compound may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.

Q4: Does this compound influence osteoclast formation and bone health?

A4: Research suggests that EP2 antagonists, including this compound, can inhibit RANKL-induced osteoclast formation in vitro []. This compound, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].

Q5: What are the potential applications of this compound in treating gliomas?

A5: While the provided abstracts do not directly address the use of this compound in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including this compound, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)